molecular formula C11H10O4 B12446837 Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12446837
M. Wt: 206.19 g/mol
InChI Key: YZCNMNIEOSATKG-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids These compounds are known for their diverse biological activities and are often found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Alkyl halides in the presence of a base, reflux

Major Products Formed

    Oxidation: Methyl (2E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoate

    Reduction: Methyl (2E)-3-(3-hydroxymethyl-4-hydroxyphenyl)prop-2-enoate

    Substitution: Methyl (2E)-3-(3-alkoxy-4-hydroxyphenyl)prop-2-enoate

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and formyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure with an aldehyde group and a phenyl ring.

    Coumarin: Contains a lactone ring fused to a benzene ring, similar aromatic properties.

    Vanillin: Contains a formyl group and a hydroxy group on a benzene ring.

Uniqueness

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its methyl ester group distinguishes it from other similar compounds, influencing its solubility and reactivity.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3

InChI Key

YZCNMNIEOSATKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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